molecular formula C10H9BrINO B13699018 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone

1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone

Cat. No.: B13699018
M. Wt: 365.99 g/mol
InChI Key: ACDVEJBGXLQBFG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone typically involves the bromination and iodination of a phenyl ring followed by the introduction of a pyrrolidinone group. One common method involves the reaction of 2-bromo-4-iodoaniline with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways The presence of bromine and iodine atoms allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or signal transduction pathways

Comparison with Similar Compounds

    2-Bromo-4’-iodoacetophenone: A compound with similar halogenation but different functional groups.

    1-(2-Bromo-4-iodophenyl)piperidine: Another compound with a similar halogenated phenyl ring but a different heterocyclic moiety.

Uniqueness: 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone is unique due to the combination of its halogenated phenyl ring and pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrINO

Molecular Weight

365.99 g/mol

IUPAC Name

1-(2-bromo-4-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrINO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

ACDVEJBGXLQBFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)I)Br

Origin of Product

United States

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